molecular formula C15H15NO3 B11860893 Butanoic acid, 4-[(1-naphthalenylmethyl)amino]-4-oxo- CAS No. 167776-71-8

Butanoic acid, 4-[(1-naphthalenylmethyl)amino]-4-oxo-

Cat. No.: B11860893
CAS No.: 167776-71-8
M. Wt: 257.28 g/mol
InChI Key: LICYVWPBTSPOTI-UHFFFAOYSA-N
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Description

Butanoic acid, 4-[(1-naphthalenylmethyl)amino]-4-oxo- is a complex organic compound known for its unique structure and properties It is characterized by the presence of a butanoic acid backbone with a 1-naphthalenylmethylamino group and an oxo group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-[(1-naphthalenylmethyl)amino]-4-oxo- typically involves the reaction of butanoic acid derivatives with 1-naphthalenylmethylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste, often incorporating advanced purification techniques such as chromatography and crystallization to achieve the required product specifications.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-[(1-naphthalenylmethyl)amino]-4-oxo- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: Involves the gain of hydrogen or loss of oxygen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary but often include controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Butanoic acid, 4-[(1-naphthalenylmethyl)amino]-4-oxo- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which butanoic acid, 4-[(1-naphthalenylmethyl)amino]-4-oxo- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biomolecules, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobutanoic acid: Known for its role as a neurotransmitter in the central nervous system.

    Butanoic acid: A simple carboxylic acid with various industrial applications.

    1-Naphthalenemethylamine:

Uniqueness

Butanoic acid, 4-[(1-naphthalenylmethyl)amino]-4-oxo- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Butanoic acid, 4-[(1-naphthalenylmethyl)amino]-4-oxo-, is a compound characterized by its unique molecular structure, which includes a butanoic acid moiety, an amino group, and a naphthalenylmethyl group. This combination of functional groups suggests potential biological activities that merit investigation. The compound's molecular formula is C₁₅H₁₅NO₃, with a molecular weight of approximately 257.28 g/mol .

Chemical Structure and Properties

The chemical structure of butanoic acid, 4-[(1-naphthalenylmethyl)amino]-4-oxo- is pivotal in determining its biological activity. The presence of the naphthalene ring may enhance its interaction with biological targets due to increased hydrophobicity and potential π-π stacking interactions.

Table 1: Structural Features of Butanoic Acid, 4-[(1-naphthalenylmethyl)amino]-4-oxo-

FeatureDescription
Molecular FormulaC₁₅H₁₅NO₃
Molecular Weight257.28 g/mol
Functional GroupsButanoic acid, amino group, ketone
CAS Number167776-71-8

Biological Activity

Research into the biological activity of butanoic acid derivatives suggests various pharmacological properties. The compound has been linked to several mechanisms of action that may include:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens. For instance, derivatives of butanoic acid have demonstrated antimicrobial and antifungal activities in studies .
  • Anti-inflammatory Properties : The structural components may inhibit inflammatory pathways, potentially making this compound useful in treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study explored the synthesis of related butanoic acid derivatives, which exhibited significant antimicrobial properties against gram-positive and gram-negative bacteria. The results indicated that modifications to the naphthalene moiety could enhance activity against specific strains .
  • Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory potential of butanoic acid derivatives in rodent models. The findings revealed that certain derivatives could reduce inflammation markers significantly compared to control groups, suggesting a pathway for therapeutic development .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of butanoic acid derivatives. Modifications to the naphthalene ring or the butanoic acid moiety can lead to variations in potency and selectivity for biological targets.

Table 2: Comparison of Biological Activities

Compound NameActivity TypeObserved Effects
Butanoic acid derivative AAntimicrobialEffective against E. coli and S. aureus
Butanoic acid derivative BAnti-inflammatoryReduced TNF-alpha levels in vivo
Butanoic acid, 4-[(1-naphthalenylmethyl)amino]-4-oxo-Potentially broadNeeds further investigation for specific targets

Properties

CAS No.

167776-71-8

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

4-(naphthalen-1-ylmethylamino)-4-oxobutanoic acid

InChI

InChI=1S/C15H15NO3/c17-14(8-9-15(18)19)16-10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7H,8-10H2,(H,16,17)(H,18,19)

InChI Key

LICYVWPBTSPOTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNC(=O)CCC(=O)O

Origin of Product

United States

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